Crude Peucedani Radix extracts and racemic mixtures introduce variability, compromising IC50 and pharmacokinetic calibrations. Praeruptorin C, a purified dextrorotatory enantiomer (≥98%), eliminates confounding factors for precise calcium channel and MRP2 modulation studies. • Enables reproducible NSCLC models via CTSD/ERK1/2 pathway inhibition. • Superior metabolic stability in non-NADPH assays for carboxylesterase and MRP2 profiling. • Validated for eNOS-dependent vascular relaxation studies.
Praeruptorin C is a naturally occurring angular-type pyranocoumarin isolated from the roots of Peucedanum praeruptorum (Peucedani Radix). As a highly purified bioactive secondary metabolite, it serves as a critical analytical marker and pharmacological probe. Unlike crude plant extracts which contain highly variable ratios of coumarins, purified Praeruptorin C provides exact stereochemical and structural definition (corresponding to the dextrorotatory enantiomer, (+)-Praeruptorin A). It is primarily utilized in advanced preclinical research targeting calcium channel antagonism, multidrug resistance-associated protein 2 (MRP2) modulation, and specific oncological pathways, making it an essential procurement target for rigorous structure-activity relationship (SAR) studies and standardized assay development [1].
Procuring generic "Praeruptorin" mixtures or substituting Praeruptorin C with the more abundant Praeruptorin A or B fundamentally compromises assay reproducibility and pharmacological targeting. Praeruptorins exhibit strict stereoselectivity and structure-dependent activity; for instance, the specific ester substitutions and stereochemistry of Praeruptorin C dictate its unique binding affinities to endothelial nitric oxide synthase (eNOS) and its distinct cytotoxic profiles in specific cell lines [1]. Using racemic mixtures (like dl-Praeruptorin A) or crude Peucedani Radix extracts introduces confounding variables, such as competing multidrug resistance efflux activation or antagonistic enantiomeric degradation, rendering precise IC50 determinations and pharmacokinetic calibrations impossible[2].
In comparative in vitro assays evaluating human lung cancer cell lines, Praeruptorin C demonstrated significant, dose-dependent antiproliferative activity that was absent in its close structural analogs. Specifically, Praeruptorin C achieved an IC50 of 33.5 ± 7.5 μM in A549 cells and 30.7 ± 8.4 μM in H1299 cells [1]. In direct contrast, parallel treatments with Praeruptorin A and Praeruptorin B failed to produce a significant decrease in cell viability under identical conditions[1]. This establishes Praeruptorin C as the uniquely active pyranocoumarin for targeting the ERK/CTSD signaling pathways in these specific NSCLC models.
| Evidence Dimension | Cell viability inhibition (IC50) in A549 and H1299 cells |
| Target Compound Data | Praeruptorin C: IC50 = 33.5 μM (A549) and 30.7 μM (H1299) |
| Comparator Or Baseline | Praeruptorin A and Praeruptorin B: No significant decrease in cell viability |
| Quantified Difference | >100% differential in measurable cytotoxicity at tested concentrations |
| Conditions | 24-hour treatment in human NSCLC cell lines (A549 and H1299) followed by MTT assay |
For oncology researchers and drug discovery buyers, Praeruptorin C is the mandatory selection over Praeruptorins A and B when investigating pyranocoumarin-mediated NSCLC suppression.
Praeruptorin C, which corresponds to the dextrorotatory isomer (+)-Praeruptorin A, exhibits pronounced stereoselective advantages in cardiovascular pharmacology compared to its levorotatory counterpart. In isolated rat aortic rings contracted by KCl, (+)-Praeruptorin A (Praeruptorin C) produced a significantly more potent concentration-dependent relaxation than (-)-Praeruptorin A [1]. This differential activity is attributed to the ability of the (+)-isomer to properly align with the pharmacophores of endothelial nitric oxide synthase (eNOS), effectively activating the NO/cGMP signaling pathway, a mechanism not efficiently triggered by the (-)-isomer [1].
| Evidence Dimension | Vasorelaxant potency and eNOS pathway activation |
| Target Compound Data | (+)-Praeruptorin A (Praeruptorin C): High vasorelaxant potency and eNOS alignment |
| Comparator Or Baseline | (-)-Praeruptorin A: Lower potency, poor eNOS pharmacophore alignment |
| Quantified Difference | Significant stereoselective advantage in NO/cGMP pathway activation |
| Conditions | Isolated rat aortic rings contracted by KCl |
Buyers conducting cardiovascular or smooth muscle assays must procure the specific (+)-isomer (Praeruptorin C) to ensure maximum calcium antagonistic activity and accurate eNOS pathway engagement.
For rigorous pharmacokinetic and quality control applications, Praeruptorin C serves as an indispensable analytical standard with proven stability and linearity. In validated LC-MS/MS methods designed for the simultaneous quantification of pyranocoumarins in plasma, Praeruptorin C demonstrated excellent linearity over a concentration range of 2.00 to 1000 ng/mL [1]. Furthermore, the standard exhibited robust precision, with within-batch and between-batch coefficient of variation (CV) values remaining below 13.1%, and an assay accuracy ranging from -10.5% to 12.5% [1]. This level of analytical reliability cannot be achieved using crude extracts or uncharacterized isomeric mixtures.
| Evidence Dimension | Chromatographic linearity and precision |
| Target Compound Data | Praeruptorin C: Linearity 2.00-1000 ng/mL, CV < 13.1% |
| Comparator Or Baseline | Crude Peucedani Radix extracts: Unquantifiable matrix interference without standards |
| Quantified Difference | Baseline resolution and strict quantitative accuracy vs. uncalibrated mixtures |
| Conditions | LC-MS/MS quantification in rat plasma matrix |
Procurement of high-purity Praeruptorin C is essential for analytical laboratories requiring validated calibration curves for metabolism, bioavailability, and quality control studies.
When selecting pyranocoumarins for in vitro testing, baseline compound stability is critical for reproducible dosing. Praeruptorin C (the dextrorotatory (+)-isomer) exhibits significantly higher stability than its levorotatory counterpart in specific metabolic environments. In comparative microsomal stability assays conducted in the absence of an NADPH-regenerating system, (+)-Praeruptorin A (Praeruptorin C) remained unbroken and stable [1]. In contrast, (-)-Praeruptorin A rapidly degraded, yielding (3'R, 4'R)-4'-angeloyl-khellactone and 3'-angeloyl-khellactone via a carboxylesterase-mediated process [1]. This differential stability directly impacts assay reliability.
| Evidence Dimension | Baseline metabolic stability (non-NADPH conditions) |
| Target Compound Data | Praeruptorin C: Remained unbroken (stable) |
| Comparator Or Baseline | (-)-Praeruptorin A: Degraded into khellactone metabolites |
| Quantified Difference | Complete stability vs. rapid carboxylesterase-mediated degradation |
| Conditions | In vitro microsomal assays without an NADPH-regenerating system |
Procurement of Praeruptorin C ensures stable, degradation-free baseline dosing in standard in vitro assays, preventing artifactual results caused by spontaneous ester hydrolysis seen in related isomers.
Due to its unique ability to suppress cell proliferation and downregulate cathepsin D (CTSD) expression via the ERK1/2 signaling pathway, Praeruptorin C is the preferred pyranocoumarin for in vitro and in vivo models of Non-Small Cell Lung Cancer (NSCLC). Its distinct efficacy profile compared to Praeruptorins A and B makes it a critical tool compound for researchers developing novel targeted therapies for lung cancer [1].
Praeruptorin C is highly suited for studies investigating vascular smooth muscle relaxation, pulmonary hypertension, and calcium channel antagonism. Its specific stereochemistry allows for optimal interaction with eNOS, making it the ideal standard for evaluating the NO/cGMP signaling pathway in isolated tissue preparations, such as aortic rings or tracheal smooth muscle [2].
As a primary reference substance, Praeruptorin C is indispensable for analytical laboratories conducting LC-MS/MS or HPLC quantification of Peucedani Radix extracts and related herbal formulations. It enables the creation of precise calibration curves necessary for determining the bioavailability, metabolism, and batch-to-batch consistency of traditional medicines and novel pharmaceutical preparations [3].
Due to its superior baseline stability in non-NADPH environments compared to its levorotatory isomers, Praeruptorin C is the optimal substrate for precise in vitro metabolic profiling. It is frequently procured for assays evaluating carboxylesterase-mediated degradation and multidrug resistance-associated protein 2 (MRP2) upregulation, ensuring that measured transport or metabolic kinetics are not confounded by spontaneous compound hydrolysis [2].